N-quinoxalin-2-ylpropanamide
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Overview
Description
N-quinoxalin-2-ylpropanamide is a compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinoxalin-2-ylpropanamide typically involves the condensation of quinoxaline derivatives with appropriate amides. One common method is the reaction of quinoxaline-2-carboxylic acid with propanamide under dehydrating conditions. This reaction can be catalyzed by various agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoxaline-2-ylpropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylpropanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
N-quinoxalin-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown its potential in developing new drugs for treating bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-quinoxalin-2-ylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxamide
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2-ylmethanol
Uniqueness
N-quinoxalin-2-ylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other quinoxaline derivatives, it has shown higher potency in certain antimicrobial and anticancer assays .
Properties
IUPAC Name |
N-quinoxalin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKLDSKBJMACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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